This compound is derived from the broader class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms. Triazoles are often explored for their pharmacological properties, particularly as antifungal and antimicrobial agents. The specific compound in question has been identified in various research studies and commercial databases, including BenchChem and PubChem .
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves several key steps:
The synthesis may require specific solvents, temperatures, and inert atmospheres to minimize side reactions and maximize yield. Industrial applications may further optimize these methods using continuous flow reactors or advanced catalytic systems to enhance scalability .
The molecular formula for this compound is , with a molecular weight of approximately 388.89 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H19ClN4O3S |
Molecular Weight | 388.89 g/mol |
IUPAC Name | 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide |
InChI | InChI=1S/C18H19ClN4O3S/c1-12(20)16(21)17(22)13(9-19)10-14(23)15(11)18(24)25/h9-11H,(H2,20)(H2,22)(H2,23)(H2,24) |
The compound can participate in various chemical reactions:
These reactions often require specific catalysts and reaction conditions tailored to achieve desired products while minimizing by-products .
The mechanism of action for this compound is primarily centered around its interaction with specific enzymes or receptors within biological systems:
Research indicates that compounds with similar structures often interfere with key biochemical pathways involved in cellular processes such as membrane synthesis and metabolic regulation .
The physical properties of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles and electrophiles due to functional groups present in its structure .
The potential applications of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide span several fields:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3